For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 4-Chlorobutyric Acid: Physicochemical Properties and Synthetic Applications
Introduction
4-Chlorobutyric acid, also known by its IUPAC name 4-chlorobutanoic acid, is a halogenated carboxylic acid with the chemical formula C₄H₇ClO₂.[1][2][3] This bifunctional molecule, containing both a carboxylic acid group and a terminal alkyl chloride, serves as a versatile intermediate in organic synthesis.[1][4] Its unique reactivity makes it a valuable building block for the synthesis of various pharmaceuticals, agrochemicals, and other complex organic molecules.[1][4] Notably, it is recognized as an impurity of the anticonvulsant drug Levetiracetam.[5] This guide provides a comprehensive overview of its physical and chemical properties, reactivity, and its role in synthetic applications, tailored for professionals in research and development.
Physical and Chemical Properties
The physicochemical properties of 4-chlorobutyric acid are summarized below. The compound typically exists as a colorless to light yellow liquid or a low-melting solid, depending on the ambient temperature.[4][6] It possesses a pungent, unpleasant odor characteristic of chlorinated carboxylic acids.[1]
Table 1: Physical Properties of 4-Chlorobutyric Acid
| Property | Value | Source(s) |
| Physical State (at 20°C) | Liquid | [7] |
| Appearance | Colorless to light yellow liquid/solid | [1][4][6] |
| Melting Point | 12-16 °C | [5][6][8][9][10] |
| Boiling Point | ~196 °C at 22 mmHg; 125 °C at 15 mmHg | [5][6][7][8][9] |
| Density | ~1.24 g/mL at 25 °C | [5][6][8][9] |
| Refractive Index (n20/D) | ~1.451 | [6][7][8][9] |
| Solubility | Moderately soluble in water; Soluble in ether, ethanol | [1][5][6][7] |
| Vapor Pressure | 0.000131 mmHg at 25°C | [8] |
| Flash Point | >113 °C (>230 °F) | [8][10] |
Table 2: Chemical and Identification Properties of 4-Chlorobutyric Acid
| Property | Value | Source(s) |
| Molecular Formula | C₄H₇ClO₂ | [1][2][5][8] |
| Molecular Weight | 122.55 g/mol | [1][2][5][9] |
| CAS Number | 627-00-9 | [2][5][6][9][11] |
| IUPAC Name | 4-chlorobutanoic acid | [2][6] |
| Synonyms | γ-Chlorobutyric acid, 4-Chlorobutanoic acid | [2][3][4] |
| pKa | 4.52 | [5][6] |
| SMILES | OC(=O)CCCCl | [6][9][12] |
| InChI Key | IPLKGJHGWCVSOG-UHFFFAOYSA-N | [2][3][6][9] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and structural elucidation of 4-chlorobutyric acid.
Table 3: Spectroscopic Data for 4-Chlorobutyric Acid
| Technique | Data | Source(s) |
| ¹H NMR | δ 3.60 (t, 2H, –CH₂Cl), δ 2.60 (t, 2H, –CH₂COOH), δ 2.20 (m, 2H, –CH₂–) | [6] |
| ¹³C NMR | δ 178.1 (COOH), δ 44.1 (–CH₂Cl), δ 33.9 (–CH₂COOH), δ 30.0 (central –CH₂–) | [6] |
| Mass Spectrum | Data available via NIST WebBook | [2] |
| IR Spectrum | Data available via NIST WebBook | [2] |
Reactivity and Synthetic Applications
4-Chlorobutyric acid's reactivity is characterized by the two functional groups: the carboxylic acid and the primary alkyl chloride. This dual reactivity makes it a versatile synthetic intermediate.[1]
-
Esterification: The carboxylic acid group readily reacts with alcohols to form esters.[6]
-
Amide Formation: It can be converted to amides through reaction with amines, often via an activated acyl chloride derivative (4-chlorobutyryl chloride).[1]
-
Nucleophilic Substitution: The chlorine atom at the γ-position is susceptible to substitution by a wide range of nucleophiles, allowing for the introduction of various functional groups.[4][6]
-
Intramolecular Cyclization: Under basic conditions, intramolecular nucleophilic attack of the carboxylate on the γ-carbon can occur, leading to the formation of γ-butyrolactone.
These reactions highlight its utility in building more complex molecular architectures.
Figure 1. Key reaction pathways of 4-chlorobutyric acid.
Experimental Protocols
Synthesis Protocol: Acid-Catalyzed Hydrolysis of γ-Butyrolactone
A common and efficient method for synthesizing 4-chlorobutyric acid involves the ring-opening of γ-butyrolactone with hydrochloric acid.[6]
Methodology:
-
Reactants: γ-Butyrolactone is treated with concentrated hydrochloric acid. Some protocols may utilize a catalyst, such as silicotungstic acid, to improve reaction efficiency and purity.[6]
-
Conditions: The reaction can often be conducted at room temperature with stirring.
-
Reaction Time: A typical reaction may proceed for several hours (e.g., 2 hours) to ensure complete conversion.[6]
-
Work-up and Purification: Following the reaction, the product is isolated from the reaction mixture. This typically involves extraction with an organic solvent, followed by washing to remove excess acid. Final purification is usually achieved by distillation under reduced pressure to yield high-purity 4-chlorobutyric acid.
Figure 2. General workflow for the synthesis of 4-chlorobutyric acid.
Safety and Handling
4-Chlorobutyric acid is a corrosive and poisonous chemical that requires careful handling.[10]
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves, and eye/face protection (safety goggles and face shield).[8][10]
-
Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing vapors or mist. Wash hands thoroughly after handling.[10]
-
Storage: Store in a cool, dry, and well-ventilated place. Keep containers tightly sealed. It is recommended to store below 15°C.[7] The substance may be corrosive to metals, so store in a corrosion-resistant container.[7][10]
-
Incompatibilities: Avoid contact with strong bases and strong oxidizing agents.[10]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.[7]
Biological Activity and Relevance in Drug Development
While primarily a synthetic intermediate, 4-chlorobutyric acid and its derivatives have been studied for their biological effects. It has been investigated for its potential to modulate synaptic transmission by acting as an inhibitor of certain neurotransmitter receptors, particularly gamma-aminobutyric acid (GABA) receptors.[6] GABA is the primary inhibitory neurotransmitter in the central nervous system, and its receptors are crucial for regulating neuronal excitability. The potential interaction of 4-chlorobutyric acid with GABA pathways suggests possible implications for its use in developing treatments for neurological disorders such as epilepsy and anxiety.[6]
Figure 3. Conceptual inhibition of GABA receptors.
Conclusion
4-Chlorobutyric acid is a fundamental building block in organic chemistry with a well-defined set of physical and chemical properties. Its bifunctional nature allows for a wide range of chemical transformations, making it an indispensable intermediate in the synthesis of pharmaceuticals and other high-value chemicals. A thorough understanding of its properties, reactivity, and handling requirements is essential for its safe and effective use in research and development settings.
References
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- 5. 4-CHLOROBUTYRIC ACID | 627-00-9 [chemicalbook.com]
- 6. Buy 4-Chlorobutyric acid (EVT-461051) | 627-00-9 [evitachem.com]
- 7. 4-Chlorobutyric Acid | 627-00-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 8. 4-chlorobutyric acid [chembk.com]
- 9. 4-Chlorobutyric acid 99 627-00-9 [sigmaaldrich.com]
- 10. 4-CHLOROBUTYRIC ACID - Safety Data Sheet [chemicalbook.com]
- 11. 4-Chlorobutyric acid | CAS No- 627-00-9 | Simson Pharma Limited [simsonpharma.com]
- 12. 4-chlorobutanoic acid | 627-00-9 | Buy Now [molport.com]
